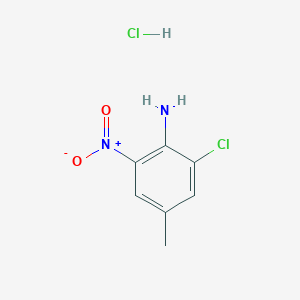
3-(2,4-Dichlorophenyl)-2-fluoroaniline
説明
The compound “3-(2,4-Dichlorophenyl)-2-fluoroaniline” is likely to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “3-(2,4-Dichlorophenyl)-2-fluoroaniline” were not found, similar compounds are often synthesized through methods such as Suzuki–Miyaura coupling and other biocatalytic processes .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, boron reagents are often used in Suzuki–Miyaura coupling reactions . Additionally, protodeboronation of alkyl boronic esters has been reported .科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to 3-(2,4-Dichlorophenyl)-2-fluoroaniline, revealing their potential in creating new materials and chemicals. For instance, studies on thiourea derivatives and their antipathogenic activity against bacterial strains suggest the utility of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Antimicrobial and Antipathogenic Applications
The antipathogenic potential of synthesized compounds, especially those with fluorine and chlorine substituents, has been demonstrated to be effective against specific bacterial strains, indicating their significance in designing novel antibiotics with antibiofilm properties (Limban et al., 2011).
Environmental and Pollutant Degradation
Compounds like 3-(2,4-Dichlorophenyl)-2-fluoroaniline have been utilized in studying the sonochemical degradation of aromatic organic pollutants, suggesting their role in environmental remediation efforts. Such studies provide insights into the mineralization rates and byproduct formation during the degradation processes, highlighting the efficiency of sonochemical methods (Goskonda et al., 2002).
Organic Synthesis and Medicinal Chemistry
The research also delves into the molecular structure and reactivity of fluoro- and chloro-substituted compounds, offering a foundation for developing new synthetic methodologies and medicinal chemistry applications. Investigations into the crystal structure of related compounds have revealed intricate details about their molecular interactions, which are crucial for designing drugs with specific target activities (Betz, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMWXWKPFRKQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




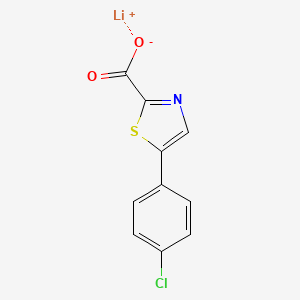
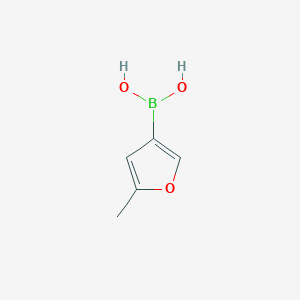


![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
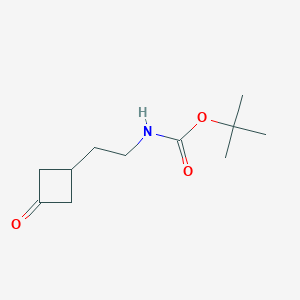
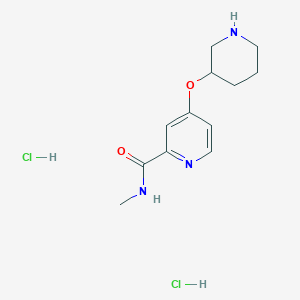
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
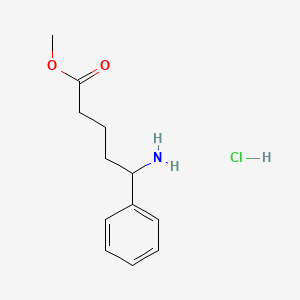
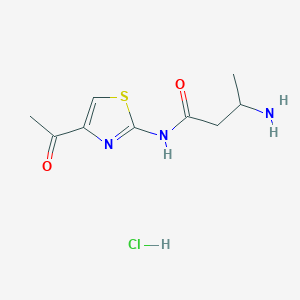
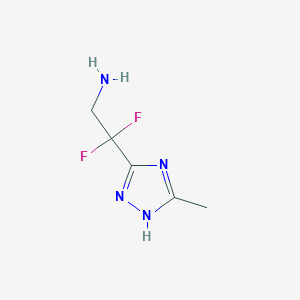
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
